(1-Cyclopropylethyl)ethylamine

Description

Significance as a Chiral Amine Building Block

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The stereochemistry of these amines often dictates the biological activity of the final product. (1-Cyclopropylethyl)ethylamine, as a chiral amine, offers a versatile scaffold for the construction of enantiomerically pure compounds.

The development of scalable synthetic methods for non-racemic 1-cyclopropyl alkyl-1-amines, such as (S)-1-cyclopropyl ethyl-1-amine, highlights the industrial importance of this chiral building block. google.com One such method utilizes inexpensive starting materials like cyclopropyl (B3062369) methyl ketone and S-(−)-α-phenylethylamine, making it suitable for large-scale industrial processes. google.com The optical purity of the resulting (S)-1-cyclopropyl ethyl-1-amine can reach 99.5% ee or higher. google.com

This chiral amine is a key component in the preparation of substituted pyrazinones, which are precursors to pharmaceutically active compounds, including ROR gamma modulators. google.com These modulators have potential applications in treating diseases such as psoriasis and other inflammatory conditions. google.com

Overview of Research Trajectories and Applications in Synthetic Chemistry

Research into this compound has primarily focused on its synthesis and its use as an intermediate in the creation of more complex molecules. Various synthetic routes have been explored, each with its own advantages and limitations.

One patented method involves a multi-step synthesis starting from a compound that reacts with methyl-magnesium-bromide, followed by reactions with chlorosulfonyl isocyanate and sodium hydroxide (B78521) to yield this compound. google.com Another approach focuses on the stereoselective synthesis to produce optically active forms of the amine. google.com This has been achieved through methods like asymmetric catalysis using iridium or gold catalysts, though these can be expensive. google.com Chiral resolution from cyclopropyl precursors using chiral sulfinamides has also been reported. google.com

Beyond its synthesis, this compound is utilized as a reagent in the preparation of various compounds. For instance, it is used in the synthesis of amido pyrrolopyrazine JAK kinase inhibitors, which are being investigated as potential anti-inflammatory drugs. chemicalbook.com The compound and its derivatives are also explored for their potential as histamine (B1213489) H-3 receptor ligands. epo.orggoogle.com

The versatility of this compound and its derivatives is further demonstrated by their use as building blocks in creating a diverse range of chemical structures. vulcanchem.com For example, it can be combined with other moieties to form compounds like (Cyclohexylmethyl)(1-cyclopropylethyl)amine and (1-Cyclopropylethyl)[1-(pyridin-3-yl)ethyl]amine. vulcanchem.comaksci.com These derivatives are of interest for their potential biological activities and applications in materials science.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₅N scbt.com |

| Molecular Weight | 113.20 g/mol scbt.com |

| IUPAC Name | 1-cyclopropylethanamine nih.gov |

| SMILES | CC(C1CC1)N nih.gov |

| InChIKey | IXCXVGWKYIDNOS-UHFFFAOYSA-N nih.gov |

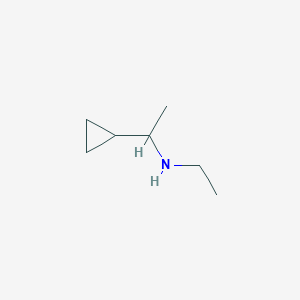

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-8-6(2)7-4-5-7/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSCACFJXLWXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropylethyl Ethylamine

Strategies for Carbon-Nitrogen Bond Formation in Cyclopropyl (B3062369) Amines

The introduction of the amine functionality onto the cyclopropyl-containing scaffold is a critical step in the synthesis of (1-Cyclopropylethyl)ethylamine. Various methodologies have been developed to achieve this transformation, ranging from classical reductive aminations to modern metal-catalyzed approaches.

Reductive amination is a widely utilized and powerful method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com This approach is highly effective for preparing compounds like this compound from the corresponding ketone, 1-cyclopropylethanone.

A highly efficient method for the reductive amination of ketones involves the use of titanium(IV) isopropoxide. eurekaselect.com This Lewis acid acts as a catalyst, facilitating the formation of an imine intermediate from the ketone and the amine. researchgate.net In the synthesis of this compound, 1-cyclopropylethanone would react with ethylamine (B1201723) in the presence of titanium(IV) isopropoxide. The resulting imine is then reduced in the same pot by a reducing agent such as sodium borohydride (B1222165) to yield the final product. researchgate.netmdma.ch This one-pot procedure is advantageous as it avoids the isolation of the often-sensitive imine intermediate. sciencemadness.org The process is generally high-yielding and chemoselective. researchgate.netmdma.ch

Table 1: Titanium(IV)-Mediated Reductive Amination of Ketones

| Starting Ketone | Amine | Catalyst | Reducing Agent | Product | Yield (%) |

| 1-Cyclopropylethanone | Ethylamine | Ti(OiPr)₄ | NaBH₄ | This compound | High |

| Acetophenone | Benzylamine | Ti(OiPr)₄ | NaBH₄ | N-Benzyl-1-phenylethylamine | 98% |

| Cyclohexanone | Benzylamine | Ti(OiPr)₄ | NaBH₄ | N-Benzylcyclohexylamine | 95% |

This table presents a representative reaction for this compound and analogous published examples.

Creating enantiomerically pure this compound requires an asymmetric approach. Asymmetric reductive amination is a powerful strategy to achieve this, establishing the chiral center during the C-N bond formation. google.com This method involves the in situ formation of a prochiral imine or iminium ion from 1-cyclopropylethanone and ethylamine, which is then reduced enantioselectively. liv.ac.ukrsc.org

This transformation can be catalyzed by chiral metal complexes or organocatalysts. For instance, iridium or ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of imines. google.com Alternatively, chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the reduction of imines using a hydride source like a Hantzsch ester, activating the imine intermediate towards nucleophilic attack. liv.ac.uk The challenge in these reactions is to achieve high chemoselectivity, reducing the imine in preference to the starting ketone, and high enantioselectivity to produce the desired single enantiomer of the amine. google.com Biocatalytic methods using imine reductases (IREDs) or reductive aminases (RedAms) also offer a highly selective and sustainable route for this transformation under mild conditions. rsc.orgresearchgate.net

Table 2: Catalytic Systems for Asymmetric Reductive Amination

| Catalyst Type | Example Catalyst System | Key Feature |

| Transition Metal | Iridium complex with chiral phosphine ligand | High enantioselectivity for imine hydrogenation. liv.ac.uk |

| Organocatalyst | Chiral Phosphoric Acid / Hantzsch Ester | Metal-free, activates imine through hydrogen bonding. liv.ac.uk |

| Biocatalyst | Imine Reductase (IRED) / Reductive Aminase (RedAm) | High stereo- and chemoselectivity in aqueous media. rsc.orgrsc.org |

Nucleophilic substitution provides an alternative pathway for introducing the ethylamine group. This strategy typically involves a two-step process: first, the conversion of a precursor molecule into a substrate with a good leaving group, followed by substitution with an amine nucleophile. For the synthesis of this compound, this could start from 1-cyclopropylethanol, which is first converted to its corresponding tosylate or halide (e.g., (1-bromoethyl)cyclopropane).

This alkylating agent can then react with ethylamine. However, direct alkylation of amines can lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com A more controlled approach involves using an ammonia (B1221849) equivalent, such as sodium azide (B81097), to introduce the nitrogen atom. The resulting alkyl azide is then reduced to the primary amine. Another classic method is the Gabriel synthesis, where potassium phthalimide (B116566) is used as the nitrogen nucleophile, followed by hydrolysis or hydrazinolysis to release the primary amine. These methods are generally less direct than reductive amination but can be effective, especially when controlling selectivity is crucial. mdpi.comacs.orgacs.org

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for C-N bond formation, with gold catalysis being particularly noteworthy for its unique reactivity with alkynes.

Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating the carbon-carbon triple bonds of alkynes towards nucleophilic attack. acs.orgacs.org A potential route to a precursor of this compound could involve the gold-catalyzed hydroamination of a cyclopropyl-substituted alkyne, such as 1-cyclopropyl-1-propyne. google.com

In this process, the gold(I) catalyst activates the alkyne, making it susceptible to attack by an amine. nih.gov The intermolecular addition of an amine like ethylamine would lead to an enamine or imine intermediate, which can then be reduced to the target saturated amine. thieme-connect.comgoogle.com This method offers high atom economy and often proceeds under mild conditions. beilstein-journals.orgnih.gov The regioselectivity of the amine addition to unsymmetrical alkynes is a key consideration in this approach. acs.org

Palladium-Catalyzed Cross-Coupling Methods

Transformations from Cyclopropyl Carboxylic Acid Derivatives (e.g., Curtius Rearrangement)

The Curtius rearrangement is a classic and highly reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom. wikipedia.orgnih.gov This reaction is exceptionally well-suited for the synthesis of cyclopropylamines from readily available cyclopropyl carboxylic acid derivatives. nih.govallen.in The synthesis of (1-Cyclopropylethyl)amine would start from 2-cyclopropylpropanoic acid.

The process involves the conversion of the carboxylic acid into an acyl azide. This can be achieved by reacting the corresponding acid chloride with sodium azide or by treating the carboxylic acid directly with an azide source like diphenylphosphoryl azide (DPPA). wikipedia.orgnih.govtestbook.com The acyl azide, upon heating, undergoes a concerted rearrangement to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of stereochemistry. nih.gov The resulting isocyanate is then hydrolyzed with water to form an unstable carbamic acid, which decarboxylates to yield the primary amine, this compound. organic-chemistry.org This method avoids contamination from secondary or tertiary amines, which can be an issue in other amine syntheses. nih.gov

Table 3: Key Steps of the Curtius Rearrangement

| Step | Reactant | Reagent(s) | Intermediate | Product |

|---|---|---|---|---|

| 1. Acyl Azide Formation | Cyclopropyl Carboxylic Acid Derivative | DPPA or SOCl₂ then NaN₃ | Acyl azide | - |

| 2. Rearrangement | Acyl azide | Heat (Thermolysis) | Isocyanate | - |

Cyclopropanation Reactions for Amine Precursors

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of cyclopropanes, particularly from electron-deficient olefins. organic-chemistry.orgwikipedia.org The reaction of a sulfur ylide with an α,β-unsaturated nitroalkene is a strategic approach to synthesize a nitro-substituted cyclopropane (B1198618), which can then be reduced to the corresponding amine. utoronto.ca

To synthesize a precursor for this compound, the Corey-Chaykovsky reaction would be performed on a nitroalkene such as 1-nitroprop-1-ene. The reaction with a sulfoxonium ylide, such as dimethyloxosulfonium methylide, proceeds via a 1,4-conjugate addition followed by an intramolecular nucleophilic displacement to form the cyclopropane ring. organic-chemistry.orgyoutube.com This strategy is effective because the nitro group serves as a strong electron-withdrawing group, activating the alkene for the initial Michael addition. utoronto.ca Although yields can sometimes be modest, this method provides a direct route to the cyclopropane ring system with the nitrogen functionality already incorporated. utoronto.ca Subsequent reduction of the nitro group to an amine completes the synthesis of the cyclopropylamine (B47189) skeleton.

Metal Carbene Additions to Enamines

The direct cyclopropanation of enamines with metal carbenes represents a potentially efficient route to α-cyclopropylamines. utoronto.ca This strategy involves the reaction of a metal carbene, generated from a diazo compound precursor, with an enamine derived from a ketone or aldehyde. utoronto.casci-hub.se The direct addition of the carbene to the double bond of the enamine forms the cyclopropylamine structure in a single step.

However, this approach has limitations. The stability of many enamines poses a challenge, and there are few reported methods that successfully employ this bond disconnection strategy. utoronto.ca Early examples included the metal-catalyzed cyclopropanation of N-protected enamines like vinylpthalimide and vinyl acetamide (B32628) using diazoesters. utoronto.ca More recent developments have explored the use of iron-porphyrin complexes as catalysts, which can mediate the synthesis of cyclopropylamines from tosylhydrazones, in situ sources of diazo compounds. sci-hub.se The choice of metal catalyst (e.g., based on Cu, Pd, Rh, Ru, or Fe) and the specific reaction conditions are crucial for achieving viable yields and controlling side reactions. utoronto.casci-hub.se The development of this method is ongoing, aiming to overcome the challenges associated with enamine stability and expand the substrate scope. utoronto.ca

Enantioselective and Diastereoselective Synthesis of this compound

Achieving high levels of enantiomeric and diastereomeric purity is paramount for the application of chiral molecules like this compound. Several advanced strategies have been developed to control the stereochemical outcome of the synthesis, moving beyond classical resolution to include chiral auxiliaries, enzymatic processes, and direct asymmetric catalysis.

Chiral auxiliary-based synthesis is a reliable and powerful strategy for inducing stereoselectivity. wiley-vch.denumberanalytics.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to guide the stereochemical course of a reaction, after which it is removed to yield the enantiomerically enriched product. numberanalytics.comyork.ac.uk This method allows for the formation of new stereocenters in a predictable relative configuration. uniurb.it

For the synthesis of cyclopropylamines, a chiral auxiliary can be employed at different stages. One approach involves attaching an auxiliary to an alkene substrate to direct a diastereoselective cyclopropanation reaction. For instance, a carbohydrate-based auxiliary has been used to control the facial selectivity of a cyclopropanation, leading to a Boc-protected cyclopropylamine with excellent diastereomeric excess (>99%) after cleavage of the auxiliary. utoronto.ca Another strategy involves using a chiral auxiliary, such as an Evans oxazolidinone, to control the stereoselective alkylation of an N-acyl derivative to create the α-chiral center before the formation of the cyclopropane ring. uwindsor.ca The nucleophilic addition to imines bearing a chiral auxiliary, such as those derived from enantiopure amino alcohols, is another well-established method for generating α-branched amines with high diastereoselectivity. wiley-vch.de

| Auxiliary Type | Reaction Type | Key Feature |

| Carbohydrate-based | Diastereoselective Cyclopropanation | Coordination of the auxiliary to the metal carbenoid directs attack to one face of the alkene. utoronto.ca |

| Evans Oxazolidinone | Diastereoselective Alkylation | Forms a chiral enolate that reacts with electrophiles with high facial selectivity. uwindsor.ca |

| Camphorsultam | Asymmetric Alkylation/Aldol | A robust auxiliary used for various asymmetric transformations. numberanalytics.com |

| Phenylglycinol Derivatives | Nucleophilic Addition to Imines | The auxiliary on the imine nitrogen directs the approach of the nucleophile. wiley-vch.de |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiopure amines. diva-portal.org The main enzymatic strategies include kinetic resolution (KR), dynamic kinetic resolution (DKR), and deracemization. diva-portal.orgtudelft.nl

Kinetic Resolution (KR) involves the use of an enzyme, typically a lipase (B570770) or a protease, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine enantiomer from the acylated product. researchgate.net While effective, this method has a theoretical maximum yield of 50% for the desired enantiomer. diva-portal.org Candida antarctica lipase B (CaLB) is a widely used enzyme for this purpose. researchgate.net

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR. diva-portal.org In a DKR process, the enzymatic kinetic resolution is combined with an in situ method for racemizing the slower-reacting enantiomer. This allows the entire racemic starting material to be converted into a single enantiomer of the product. diva-portal.org One advanced DKR system for amines combines the stereospecific acylation by a lipase in an organic phase with the stereoinversion of the remaining amine by a set of stereo-complementary amine transaminases in an aqueous phase. diva-portal.org

Deracemization refers to the conversion of a racemate into a single enantiomer without the need for an external racemization catalyst. This can be achieved using a pair of stereocomplementary enzymes, where one enzyme selectively oxidizes one enantiomer of the amine and another enzyme selectively reduces the resulting imine back to the other enantiomer. thieme-connect.de Transaminases are particularly useful as they can directly synthesize enantiopure chiral amines by transferring an amino group from a donor to a prochiral ketone. researchgate.netoup.com

| Strategy | Enzyme(s) | Principle | Max. Yield |

| Kinetic Resolution (KR) | Lipase (e.g., CaLB), Penicillin Acylase | Enantioselective acylation of one enantiomer from a racemate. tudelft.nlresearchgate.net | 50% |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (or Transaminases) | Enantioselective acylation combined with in situ racemization of the unreacted enantiomer. diva-portal.org | 100% |

| Deracemization / Asymmetric Synthesis | Transaminases (ATAs), Imine Reductases (IREDs) | Conversion of a prochiral ketone to a chiral amine, or selective oxidation/reduction. oup.comchemistryviews.org | 100% |

The direct catalytic asymmetric synthesis of α-chiral primary amines is a highly atom-economical and efficient approach, as it often avoids the multiple protection and deprotection steps required in other methods. researchgate.netacs.org These strategies typically involve the asymmetric transformation of prochiral precursors like ketones, enamines, or imines. acs.orgrsc.org

A prominent method is the asymmetric hydrogenation of unsaturated nitrogen-containing compounds. acs.org This can involve the transition metal-catalyzed hydrogenation of a prochiral enamine or an in situ-formed imine (reductive amination). acs.orgrsc.org Chiral ligands, often based on diphosphine backbones, complexed with metals like iridium, rhodium, or ruthenium, are used to induce enantioselectivity. tudelft.nlacs.org

Another powerful strategy is biomimetic chemocatalysis , which draws inspiration from enzymatic transamination. researchgate.netrsc.org Chiral phosphoric acids or chiral aldehyde catalysts can activate imines or amines for direct asymmetric functionalization. rsc.orgfrontiersin.org For instance, a chiral aldehyde can react with a primary amine to form a chiral enamine intermediate in situ, which can then undergo a stereoselective reaction before the catalyst is regenerated. frontiersin.orgacs.org These methods provide a direct route to α-chiral primary amines from simple starting materials. researchgate.netrsc.org

The stereochemistry of the final product can be dictated during the formation of the cyclopropane ring itself. Stereoselective cyclopropanation reactions are crucial for establishing the relative and absolute configuration of substituted cyclopropanes. unl.pt

Michael-Initiated Ring Closure (MIRC) is a powerful method for the enantioselective synthesis of cyclopropanes. rsc.org This reaction involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization that closes the three-membered ring. Chirality can be introduced by using a chiral catalyst (organocatalysts or metal complexes), a chiral nucleophile, or a chiral Michael acceptor. rsc.org Organocatalysts, such as those derived from cinchona alkaloids or prolinols, can activate the reactants through hydrogen bonding or Lewis acid/base interactions to control the stereochemical outcome. rsc.org

Directed cyclopropanation is another key strategy, particularly for Simmons-Smith-type reactions. mdpi.comunl.pt The presence of a directing group, such as a hydroxyl or ether, on the alkene substrate can coordinate to the zinc carbenoid reagent. unl.pt This coordination directs the delivery of the methylene (B1212753) group to the syn face of the alkene, leading to high levels of diastereoselectivity. unl.ptunl.pt The stereochemistry of the allylic directing group effectively controls the stereochemical outcome of the cyclopropanation. unl.pt

Furthermore, transition metal-catalyzed cyclopropanations using diazo reagents can be rendered highly enantioselective and diastereoselective by employing chiral ligands. organic-chemistry.org For example, cobalt(II) complexes with chiral porphyrin-like ligands have been shown to catalyze the asymmetric cyclopropanation of various olefins with high selectivity, producing chiral cyclopropane intermediates that can be further elaborated into amines. organic-chemistry.org

| Method | Catalyst/Directing Group | Stereocontrol Mechanism |

| Asymmetric MIRC | Chiral Organocatalyst (e.g., Cinchona Alkaloid) | Enantioselective conjugate addition followed by intramolecular substitution. rsc.org |

| Directed Simmons-Smith | Hydroxyl or Ether Group | Coordination of the directing group to the zinc carbenoid reagent. unl.ptunl.pt |

| Catalytic Asymmetric Cyclopropanation | Chiral Metal Complex (e.g., Co(II) or Rh(II)) | Metal carbene transfer from a chiral catalyst to the alkene. organic-chemistry.orgresearchgate.net |

| Photoredox Catalysis | Dual Catalyst System (Photocatalyst + Chiral Acid) | Stereocontrolled [3+2] cycloaddition of cyclopropylamines with olefins. rsc.orgacs.org |

Diastereoselective strategies aim to control the relative stereochemistry between two or more stereocenters. A notable approach for synthesizing trans-cyclopropylamines involves a one-pot reaction starting from α-chloroaldehydes and amines. utoronto.ca This method utilizes a zinc homoenolate intermediate, which is generated from the α-chloroaldehyde. utoronto.ca While this approach is versatile and can produce products in excellent yields, achieving high diastereomeric ratios can be challenging and may require significant optimization of the reaction conditions. utoronto.ca

Another powerful diastereoselective method is the titanium-mediated reductive cyclopropanation of nitriles or amides. thieme-connect.com While this method often yields diastereomeric mixtures for simple substituted cyclopropylamines, exceptionally high trans-stereoselectivity has been observed in the synthesis of 2-(trialkylstannyl)cyclopropylamines. thieme-connect.com These stannylated intermediates can then undergo tin-lithium exchange with retention of configuration, and the resulting lithiated species can be trapped with various electrophiles to afford a range of trans-2-substituted cyclopropylamines in good yields. thieme-connect.com

Chemical Transformations and Reactivity of 1 Cyclopropylethyl Ethylamine

Reactivity of the Amine Functional Group

The nitrogen atom of (1-Cyclopropylethyl)ethylamine possesses a lone pair of electrons, making it nucleophilic and basic. This allows it to participate in a variety of classic amine reactions. chemguide.co.uk

As a primary amine, this compound can undergo nucleophilic substitution with alkyl halides. This reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. youtube.com The initial reaction produces a secondary amine. For example, reaction with an alkyl halide (R-X) would yield N-alkyl-(1-cyclopropylethyl)amine. libretexts.org

This process, however, is often difficult to control, leading to over-alkylation. masterorganicchemistry.com The secondary amine product is typically more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine, N,N-dialkyl-(1-cyclopropylethyl)amine. libretexts.org

If a large excess of the alkylating agent is used, particularly a reactive one like methyl iodide, the reaction can proceed to form a quaternary ammonium (B1175870) salt, a process known as exhaustive methylation. libretexts.orgmasterorganicchemistry.com This salt has a positively charged nitrogen atom bonded to four alkyl groups. youtube.com

Table 1: Products of Alkylation of this compound

| Reactant | Product Type | Example Product Name |

|---|---|---|

| Methyl Iodide (1 eq.) | Secondary Amine | (1-Cyclopropylethyl)methylamine nih.gov |

| Cyclopropylmethyl bromide (1 eq.) | Secondary Amine | (1-Cyclopropylethyl)(cyclopropylmethyl)amine americanelements.com |

| Alkyl Halide (2 eq.) | Tertiary Amine | N,N-dialkyl-(1-cyclopropylethyl)amine |

This table illustrates the expected products based on general amine alkylation principles. libretexts.orgmasterorganicchemistry.com

This compound readily reacts with acylating agents, such as acyl chlorides or carboxylic acids (often activated by a coupling agent), to form N-substituted amides. google.comorganic-chemistry.org This reaction is a robust and common transformation for primary amines. chemguide.co.uk For instance, reacting this compound with an acyl chloride (RCOCl) results in the formation of N-(1-cyclopropylethyl)amide and hydrogen chloride. The HCl byproduct typically reacts with a second equivalent of the amine to form an ammonium salt. savemyexams.com

Patents have described the synthesis of various biologically active compounds where this compound is acylated to form complex amide structures. google.comgoogle.com For example, it has been used to synthesize anthranilamide derivatives. google.comgoogle.com

Table 2: Examples of Acylation Reactions

| Acylating Agent | Base/Coupling Agent | Product | Reference |

|---|---|---|---|

| 2-amino-5-bromo-3-chlorobenzoyl chloride | Not specified | 2-amino-5-bromo-3-chloro-N-(1-cyclopropylethyl)benzamide | google.com |

| Carboxylic Acid | HBTU, Hünig's base | N-(1-cyclopropylethyl)amide | organic-chemistry.org |

The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netdergipark.org.tr This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.orglibretexts.org

The general mechanism involves two key stages: the formation of a carbinolamine intermediate, followed by dehydration to the imine. dergipark.org.trlibretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it fully protonates the amine reactant, rendering it non-nucleophilic. libretexts.org While specific examples detailing the formation of Schiff bases from this compound are described as intermediates in synthetic routes, the reaction is a fundamental transformation for primary amines. google.com

General Reaction Scheme: (1-Cyclopropylethyl)amine + Aldehyde/Ketone ⇌ Imine (Schiff Base) + Water researchgate.net

The acylation of this compound with acyl chlorides is a classic example of a nucleophilic addition-elimination reaction. chemguide.co.ukyoutube.com This two-step mechanism is characteristic of the reactions between nucleophiles and acyl derivatives. chemguide.co.uk

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uksavemyexams.com

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated. A base, such as another molecule of the amine, then deprotonates the nitrogen to yield the final, neutral amide product. savemyexams.comyoutube.com

This mechanism explains the high reactivity of acyl chlorides towards amines and is a fundamental process in the synthesis of amides from this compound. chemguide.co.uk

Condensation with Carbonyl Compounds (Imine and Schiff Base Formation)

Transformations Involving the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a strained, three-membered carbocycle. While relatively stable, this strain energy allows it to undergo unique ring-opening reactions under specific conditions, a transformation not seen in larger cycloalkanes. organic-chemistry.org

The cyclopropyl group in molecules like this compound can be opened through reactions with strong electrophiles or under catalytic conditions. rsc.org In donor-acceptor (D-A) cyclopropanes, Lewis acids can catalyze ring-opening to form a stabilized carbocationic intermediate, which can then be trapped by a nucleophile. researchgate.netuni-regensburg.de

Although specific studies detailing the ring-opening of this compound itself are not prevalent, the general reactivity of the cyclopropane ring suggests it is susceptible to such transformations. For example, reactions with electrophiles like benzeneselenenyl chloride in the presence of a Lewis acid like TiCl₄ can induce ring-opening to form linear products. rsc.org Radical-initiated ring-opening is also a known transformation for cyclopropyl-containing compounds.

Table 3: General Conditions for Cyclopropane Ring-Opening

| Reagent/Condition | Product Type | Reference |

|---|---|---|

| Electrophiles (e.g., PhSeCl), Lewis Acid (e.g., TiCl₄) | 1,3-Difunctionalized linear compounds | rsc.org |

| Bromine (Br₂) | 1,3-Dibromo adducts |

This table outlines general reactivity patterns for the cyclopropyl group that would be applicable to this compound under appropriate conditions.

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The utility of this compound extends beyond simple derivatization, establishing it as a valuable building block and key intermediate in multi-step organic synthesis. cymitquimica.com Its incorporation into larger molecules is a strategy used in the development of fine chemicals and new pharmaceutical agents. google.com

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. cymitquimica.com this compound fits this description perfectly, as demonstrated by its use in the synthesis of the aforementioned pyrazinone-based RORγ modulators. google.com In these synthetic pathways, the amine acts as a key intermediate—a compound that is formed during the synthesis of a target molecule and is essential for the subsequent steps. google.comrsc.org

The synthesis of non-racemic (1-cyclopropylethyl)amine on an industrial scale underscores its importance. google.com The development of scalable routes using inexpensive starting materials like cyclopropyl methyl ketone and α-phenylethylamine is driven by the demand for this intermediate in the pharmaceutical industry. google.com The cyclopropyl group itself is a desirable feature in medicinal chemistry, often introduced to modulate a molecule's metabolic stability and binding affinity.

Table 2: Compounds Mentioned in the Article

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 1621-24-5 | C5H11N | Main subject of the article |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | 128198-63-6 | C16H14N2O4 | Derivatization reagent for analysis |

| 2-nitro-4-trifluoromethylfluorobenzene | 364-76-1 | C7H3F4NO2 | Derivatization reagent for analysis |

| Phenyl isothiocyanate (PITC) | 103-72-0 | C7H5NS | Derivatization reagent for analysis |

| 3,5-dinitrobenzoylchloride (DNB) | 99-33-2 | C7H3ClN2O5 | Derivatization reagent for analysis |

| (R)-Mandelic acid | 611-71-2 | C8H8O3 | Chiral resolving agent |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 | C5H12O | Solvent for crystallization |

| (S)-5-Chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(trifluoromethyl)-phenylamino)pyrazin-2(1H)-one | Not available | C16H12Cl3F3N4O | Pyrazinone derivative, CRF-R1 antagonist |

| Cyclopropyl methyl ketone | 765-43-5 | C5H8O | Starting material for synthesis |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like (1-cyclopropylethyl)ethylamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to the different hydrogen environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. In a typical ¹H NMR spectrum, the protons of the ethylamine (B1201723) backbone and the cyclopropyl (B3062369) ring would exhibit characteristic signals. For the closely related compound ethylamine, the methyl protons (CH₃) appear as a triplet, while the methylene (B1212753) protons (CH₂) adjacent to the nitrogen appear as a quartet. docbrown.info The amino protons (NH₂) often present as a broad singlet. docbrown.info For this compound, the methine proton (CH) adjacent to both the cyclopropyl ring and the amino group would show a complex splitting pattern due to coupling with neighboring protons. The cyclopropyl protons themselves typically appear in the upfield region of the spectrum, often as complex multiplets due to their unique chemical and magnetic environments.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

| CH-NH₂ | 2.5 - 3.0 | Multiplet | 1H |

| CH₃ | 1.0 - 1.3 | Doublet | 3H |

| Cyclopropyl CH | 0.5 - 1.0 | Multiplet | 1H |

| Cyclopropyl CH₂ | 0.2 - 0.8 | Multiplet | 4H |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are generally more spread out than in ¹H NMR, making it easier to distinguish individual carbon atoms. For the related compound ethylamine, the CH₃ carbon appears around 18 ppm, while the CH₂ carbon attached to the nitrogen appears at a more downfield shift of approximately 37-45 ppm due to the deshielding effect of the nitrogen atom. libretexts.orgchemicalbook.com In this compound, the carbon of the methyl group would appear at a characteristic upfield shift. The methine carbon bonded to the nitrogen and the cyclopropyl ring would be found further downfield. The carbons of the cyclopropyl ring have characteristic upfield chemical shifts, typically appearing below 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (in acids and esters) | 170 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| RCH₂OH | 50 - 65 |

| RCH₂NH₂ | 37 - 45 |

| R₃CH | 25 - 35 |

| R₂CH₂ | 16 - 25 |

| RCH₃ | 10 - 15 |

Note: These are general ranges and specific values for this compound would require experimental data. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning stereochemistry. libretexts.org The NOESY experiment detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds. nanalysis.comcolumbia.edu For a chiral molecule like this compound, which has a stereocenter at the carbon atom bonded to the methyl group, the amino group, and the cyclopropyl ring, NOESY can help in determining the relative stereochemistry. Cross-peaks in a NOESY spectrum indicate which protons are spatially close. By analyzing these correlations, the three-dimensional arrangement of the substituents around the chiral center can be deduced. libretexts.org

13C NMR Applications

Infrared (IR) Spectroscopy for Functional Group Identification

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (sp³ C-H) | 3000 - 2850 | Strong |

| N-H Bend | 1650 - 1580 | Medium to Strong |

| C-N Stretch (aliphatic) | 1250 - 1020 | Medium to Weak |

| N-H Wag | 910 - 665 | Broad, Strong |

Source: General IR spectroscopy data for aliphatic primary amines. orgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bioxpedia.com This is particularly useful for analyzing compounds like this compound. Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique often used in LC-MS for the analysis of small, semi-volatile, and thermally stable molecules. metwarebio.com In APCI, the sample is vaporized and then ionized by a corona discharge, which typically results in the formation of a protonated molecule [M+H]⁺. emory.edu This allows for the clear determination of the molecular weight. Further fragmentation of this parent ion can be induced to provide structural details. For this compound, the fragmentation pattern would likely involve the loss of the cyclopropyl group, the methyl group, or cleavage of the C-C bond adjacent to the nitrogen atom. This fragmentation data helps to confirm the connectivity of the molecule.

Other Spectroscopic Techniques in Chemical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. fiveable.me This absorption corresponds to the excitation of electrons from a ground state to a higher energy or excited state. byjus.com The principle underlying this method is the Beer-Lambert law, which establishes a linear relationship between the absorbance of a sample, the concentration of the absorbing species, and the path length of the light beam through the sample. fiveable.mebyjus.com Consequently, UV-Vis spectroscopy is a valuable tool for both qualitative identification and quantitative analysis of chemical compounds. byjus.comnumberanalytics.comsci-hub.se

For a molecule to absorb UV or visible light, it must contain a chromophore, which is a functional group or part of a molecule that is responsible for the electronic transition. fiveable.me In the case of this compound, the structure lacks extended conjugated π-systems or aromatic rings, which are typical chromophores that absorb strongly in the near-UV and visible regions. msu.edu The primary chromophore in this compound is the amine functional group. Simple, saturated alkylamines exhibit weak absorption bands in the far-UV region, typically below 220 nm. nist.gov These absorptions are attributed to n→σ* (n-to-sigma star) transitions, where a non-bonding electron from the nitrogen lone pair is promoted to an antibonding σ* orbital. msu.edu

Due to the absence of strong chromophores, a solution of pure this compound would be colorless, as it does not absorb light in the visible portion of the spectrum (approximately 400-800 nm). msu.edu Its UV spectrum is expected to show a weak absorption maximum at a wavelength below 200 nm. For comparison, simple alkylamines like triethylamine (B128534) exhibit absorption maxima in the 190-200 nm range. nist.gov The quantitative determination of this compound is still feasible using UV-Vis spectroscopy, provided a suitable wavelength in the far-UV region is selected and a standard curve is prepared according to the Beer-Lambert law. numberanalytics.com

Table 1: Typical UV Absorption Maxima for Simple Alkylamines

This table presents the characteristic absorption wavelengths for various simple alkylamines, illustrating the typical range for n→σ* transitions in non-conjugated amines.

| Compound Name | Structure | Wavelength (λmax) | Transition Type |

| Trimethylamine | (CH₃)₃N | ~195 nm | n→σ |

| Triethylamine | (CH₃CH₂)₃N | ~199 nm | n→σ |

| Diethylamine | (CH₃CH₂)₂NH | ~195 nm | n→σ |

| Piperidine | C₅H₁₀NH | ~195 nm | n→σ |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species with one or more unpaired electrons. bruker.comdu.ac.inwikipedia.org Such species are termed paramagnetic and include free radicals, many transition metal ions, and triplet states. unipg.ituoc.gr The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the resonant absorption of microwave radiation by electron spins in the presence of an external magnetic field, rather than atomic nuclei. du.ac.injove.com The resulting EPR spectrum provides detailed information about the electronic structure, environment, and identity of the paramagnetic species. bruker.comunipg.it

This compound, in its stable, ground state, is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals, and it does not possess any unpaired electrons. Therefore, this compound is considered "EPR-silent" and will not produce an EPR spectrum on its own.

However, EPR spectroscopy can be a powerful tool to study radical intermediates that may be formed from this compound during chemical reactions. wikipedia.org For instance, one-electron oxidation of the amine nitrogen, either chemically or electrochemically, could generate the corresponding aminyl radical cation. researchgate.netciqtekglobal.com This paramagnetic species would be EPR-active, and its spectrum could provide valuable information about its structure and the distribution of the unpaired electron's spin density. researchgate.net

In cases where the radical intermediate is too short-lived to be detected directly, a technique called spin trapping can be employed. taylorfrancis.com This method involves adding a "spin trap" molecule to the reaction mixture. The spin trap reacts with the transient radical to form a more stable and persistent paramagnetic radical adduct. ciqtekglobal.com This adduct can then be readily detected and characterized by EPR, allowing for the indirect identification of the original, unstable radical derived from this compound.

Table 2: Common Spin Traps Used in EPR Spectroscopy

This table lists examples of common spin traps used to detect and identify transient radical species in chemical and biological systems.

| Spin Trap Name | Abbreviation | Typical Radicals Trapped |

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Carbon-centered, oxygen-centered, nitrogen-centered radicals |

| Phenyl N-tert-butylnitrone | PBN | Carbon-centered, oxygen-centered radicals |

| α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone | POBN | Carbon-centered, oxygen-centered radicals |

| 2-Methyl-2-nitrosopropane | MNP | Carbon-centered radicals |

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. researchgate.net It is frequently employed for structural validation by optimizing molecular geometries to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available, to validate the computed structure.

Table 1: Representative Theoretical Structural Parameters for this compound (Illustrative)

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-C (cyclopropyl) | Bond length within the cyclopropane (B1198618) ring | ~1.51 Å |

| C-C (ethyl) | Bond length in the ethyl chain | ~1.54 Å |

| C-N | Bond length of the carbon-nitrogen bond | ~1.47 Å |

| ∠CCN | Bond angle involving the ethyl chain and nitrogen | ~109.5° |

Note: These are typical, illustrative values. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijarset.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, while the LUMO may be distributed across the σ* orbitals of the carbon-nitrogen and carbon-carbon bonds.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Description | Illustrative Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -9.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | +0.5 |

Note: These values are for illustrative purposes and would be determined computationally via methods like DFT.

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. dergipark.org.tr These descriptors, rooted in conceptual DFT, provide a framework for understanding and predicting chemical behavior. arxiv.org

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a better electron donor. ijarset.com

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. ijarset.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Soft molecules are generally more reactive. ijarset.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). scielo.org.mx

These descriptors help in classifying this compound's reactivity profile in relation to other molecules. mdpi.com

Table 3: Illustrative Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 5.0 |

| Chemical Softness (S) | 1 / η | 0.2 |

Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the exploration of dynamic molecular processes, providing a deeper understanding beyond static structures.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and their relative energies. libretexts.orglumenlearning.com For this compound, rotations around the C-C and C-N bonds of the ethylamine fragment lead to various conformers with different stabilities.

Computational methods can be used to map the potential energy landscape of the molecule. nih.govnumberanalytics.com This landscape is a surface where the energy of the molecule is plotted against its conformational coordinates. Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. nih.gov By systematically rotating the key dihedral angles and calculating the energy at each step, an energy profile can be constructed, revealing the most stable (lowest energy) conformations and the energy barriers to interconversion. numberanalytics.com Factors influencing stability include steric hindrance between the bulky cyclopropyl group and the amine group, as well as torsional strain. libretexts.org

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed, step-by-step pathways for chemical transformations. arxiv.orgsmu.edu For reactions involving this compound, such as nucleophilic substitution or addition, computational methods can be used to model the entire reaction coordinate. osti.gov

This process involves identifying the structures of reactants, products, intermediates, and transition states along the reaction path. smu.edu By calculating the energies of these species, an energy profile for the reaction can be constructed. rsc.org This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to occur), which is crucial for understanding reaction rates. rsc.org Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products. smu.edu Such studies provide insights into how the unique structural and electronic features of the cyclopropyl group influence the reactivity of the amine.

Computational Chemistry and Theoretical Studies

Intermolecular Interactions and Binding Studies

The primary amine group in (1-Cyclopropylethyl)ethylamine is a key site for intermolecular interactions. The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor. Additionally, the hydrogen atoms attached to the nitrogen can act as hydrogen bond donors. smolecule.com This capability to form hydrogen bonds is a crucial factor in the binding of small molecules to biological macromolecules like proteins and nucleic acids. tandfonline.com In a protein binding pocket, the amine group could interact with amino acid residues that have hydrogen bond donor or acceptor functionalities in their side chains, such as serine, threonine, asparagine, glutamine, and aspartic and glutamic acids.

In silico molecular docking simulations for structurally related compounds can offer insights into the potential binding modes of this compound. For instance, studies on other cyclopropyl-containing amines have explored their binding with various receptors, highlighting the role of the cyclopropyl (B3062369) moiety in fitting into specific hydrophobic pockets. It is plausible that this compound would exhibit similar binding characteristics, where the ethylamine (B1201723) portion anchors the molecule through polar interactions, while the cyclopropyl group optimizes hydrophobic contacts.

A comprehensive understanding of the binding profile of this compound would necessitate dedicated molecular docking studies against specific biological targets. Such studies would involve generating a 3D model of the compound and "docking" it into the binding site of a target protein. The output would typically be a series of possible binding poses, ranked by a scoring function that estimates the binding free energy. This would allow for the identification of the most likely binding mode and the key interacting residues.

Table of Predicted Intermolecular Interactions for this compound:

| Interaction Type | Functional Group Involved | Potential Interacting Partners in a Biological System |

| Hydrogen Bond Donor | Amine group (-NH2) | Oxygen or nitrogen atoms in amino acid side chains (e.g., Asp, Glu, Ser, Thr, Asn, Gln) or backbone carbonyls |

| Hydrogen Bond Acceptor | Amine group (-NH2) | Hydrogen atoms of amino acid side chains (e.g., Ser, Thr, Lys, Arg) or backbone amides |

| Van der Waals Forces | Cyclopropyl and ethyl groups | Hydrophobic amino acid residues (e.g., Val, Leu, Ile, Phe, Trp) |

Further theoretical studies, such as Quantum Mechanics (QM) calculations or Molecular Dynamics (MD) simulations, could provide a more detailed picture of the electronic properties and conformational dynamics of this compound, which are crucial for a deeper understanding of its intermolecular interactions. researchgate.net

Stereochemical Investigations and Control

Chirality of the (1-Cyclopropylethyl)ethylamine Core Structure

The core structure of this compound possesses a chiral center at the carbon atom bonded to the cyclopropyl (B3062369) group, the ethyl group, the amino group, and a hydrogen atom. This results in the existence of two enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other. The specific three-dimensional arrangement of these substituents around the chiral center dictates the molecule's interaction with other chiral entities, a crucial factor in fields like pharmacology and materials science. The compound can exist as a racemic mixture, containing equal amounts of both enantiomers, or as an enantiomerically enriched mixture where one enantiomer is present in excess. google.com

Methods for Enantiomeric and Diastereomeric Purity Determination

The determination of enantiomeric and diastereomeric purity is essential for characterizing and ensuring the quality of this compound samples. Various analytical techniques are employed to separate and quantify the different stereoisomers.

Chromatographic Separation of Stereoisomers

Chromatographic methods are powerful tools for the separation of stereoisomers. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly utilized for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. This technique often employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. For instance, polysaccharide-based CSPs have been successfully used to separate the stereoisomers of various chiral compounds. csic.es In some cases, derivatization of the amine with a chiral resolving agent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, can form diastereomers that are more easily separated on either chiral or even achiral columns. nih.gov The choice of mobile phase, including the use of additives like organic acids and bases, can significantly influence the separation efficiency. mdpi.com

Gas Chromatography (GC): Chiral GC is another effective method for determining enantiomeric purity. A patent for a scalable synthesis of optically active 1-cyclopropylalkyl-1-amines describes a GC method using a CP-Volamine Agilent column to determine the purity of the product. google.com Similar to HPLC, the use of chiral stationary phases is key to achieving separation of the enantiomers.

The table below summarizes typical chromatographic conditions used for the separation of amine stereoisomers.

| Chromatographic Method | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Reference |

| Gas Chromatography (GC) | CP-Volamine Agilent | Helium | FID | google.com |

| High-Performance Liquid Chromatography (HPLC) | Chiralpak® IA | Hexane/Isopropanol | UV/Vis | |

| High-Performance Liquid Chromatography (HPLC) | Chiralcel OJ-3R | Water (0.1% formic acid)/Acetonitrile | MS/MS | csic.es |

| Ion-Pairing Reversed Phase UHPLC (IP-RP UHPLC) | Various | Acetonitrile with ion-pairing agent | UV/Vis | nih.gov |

Stereoselective Synthesis and Catalysis

The synthesis of enantiomerically pure this compound is of significant interest. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the need for subsequent resolution of a racemic mixture.

One prominent method involves the reductive amination of cyclopropyl methyl ketone. google.com In this approach, the ketone is reacted with a chiral amine, such as (S)-(-)-α-phenylethylamine, to form a chiral imine intermediate. google.com Subsequent reduction of this imine, often catalyzed by a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere, leads to the formation of the desired non-racemic 1-cyclopropylethylamine. google.com The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity in the intermediate formation and, consequently, high enantiomeric excess in the final product. Optical purities of 60% enantiomeric excess (ee) or higher have been reported for this method. google.com Further enhancement of the optical purity can be achieved by forming salts with enantiomerically pure acids, such as mandelic acid, followed by crystallization. google.com

Other strategies for stereoselective synthesis include the use of chiral catalysts. For instance, transition-metal catalysts, such as those based on iridium or gold, have been employed in the synthesis of related chiral amines. google.com Asymmetric radical cyclopropanation using cobalt(II)-based metalloradical catalysis has also been developed for the synthesis of chiral heteroaryl cyclopropanes, demonstrating the potential of catalytic methods in controlling stereochemistry. nih.gov

The table below outlines a stereoselective synthesis approach for (S)-1-cyclopropylethylamine.

| Reaction Step | Reagents and Conditions | Key Transformation | Stereochemical Control | Reference |

| Imine Formation | Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine, Solvent (e.g., ethanol, MTBE) | Formation of a chiral imine | Use of a chiral amine auxiliary | google.com |

| Reduction | Pd/C or Pd(OH)₂/C, H₂ atmosphere, Solvent (e.g., ethanol) | Reduction of the imine to a secondary amine | Diastereoselective reduction | google.com |

| Deprotection | Pd/C, H₂ atmosphere | Cleavage of the chiral auxiliary | Retention of the desired enantiomer | google.com |

| Purity Enhancement (Optional) | Mandelic acid, followed by crystallization | Formation and crystallization of a diastereomeric salt | Resolution of the enantiomeric mixture | google.com |

Absolute and Relative Stereochemistry Assignment Methodologies

Determining the absolute configuration (R or S) of the chiral center in this compound is crucial for understanding its properties and interactions. Several methods are available for this purpose.

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a crystalline compound. By co-crystallizing the amine with a chiral resolving agent of known absolute configuration, such as tartaric acid, the three-dimensional structure of the resulting diastereomeric salt can be determined, unequivocally establishing the absolute stereochemistry of the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine enantiomeric purity and, in some cases, assign absolute configuration. nih.gov For example, reacting the amine with a chiral agent like α-cyano-α-fluoro-p-tolylacetic acid (CFTA) or α-fluorinated phenylacetic acid can produce diastereomeric amides. frontiersin.org The different chemical environments of the nuclei (e.g., ¹H, ¹⁹F) in the diastereomers can lead to separate signals in the NMR spectrum, allowing for quantification. nih.govfrontiersin.org By comparing experimental NMR data with theoretical calculations (e.g., DFT), the absolute configuration can often be assigned. frontiersin.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used as a fingerprint. By comparing the experimental CD spectrum of an unknown sample to that of a reference standard with a known absolute configuration, the configuration of the unknown can be determined. Computational modeling can also be used to predict the CD spectrum for a given absolute configuration.

Cahn-Ingold-Prelog (CIP) Priority Rules: The CIP rules provide a systematic method for assigning the R/S designation to a chiral center based on the atomic numbers of the atoms attached to it. libretexts.orglibretexts.org By ranking the four substituents and observing their arrangement in three-dimensional space, the absolute configuration can be labeled as either R (rectus, right) or S (sinister, left). libretexts.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.